molecular formula C6H4Cl2O2 B1212381 3,6-Dichlorocatechol CAS No. 3938-16-7

3,6-Dichlorocatechol

Cat. No. B1212381
CAS RN: 3938-16-7
M. Wt: 179 g/mol
InChI Key: OLCABUKQCUOXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dichlorocatechols, including 3,6-Dichlorocatechol, can be synthesized either enzymatically or chemically. A novel method for the chemical synthesis of 3,6-Dichlorocatechol involves a UV-photoradical single-step synthesis, showcasing an innovative approach to obtaining this compound outside of biological pathways (Kirsch & Stan, 1994).

Molecular Structure Analysis

The molecular structure of compounds related to 3,6-Dichlorocatechol has been extensively studied using computational and spectroscopic methods. Studies involve DFT calculations, NBO analysis, and spectroscopic techniques to elucidate the structure and electronic properties of these molecules, providing insight into the behavior and reactivity of 3,6-Dichlorocatechol (Julie et al., 2021).

Scientific Research Applications

Synthesis and Environmental Degradation

3,6-Dichlorocatechol (DCC) is a key metabolite in the degradation of dichlorobenzenes. It can be synthesized both enzymatically and chemically. A novel method for its synthesis via a UV-photoradical single-step process has been developed, offering a new avenue for producing this compound (Kirsch & Stan, 1994). Additionally, a study on Pseudomonas species demonstrated their capability to degrade dichlorobenzene, producing 3,6-dichlorocatechol as an intermediate, highlighting the ecological importance of microbial pathways in breaking down environmental pollutants (Spain & Nishino, 1987).

Toxicity and Environmental Impact

Research has shown that the photolytic degradation of chlorophenolic substances can lead to products with increased toxic effects, such as 3,6-dichlorocatechol. This indicates a potential environmental risk associated with the transformation of such pollutants under natural conditions (Svenson & Hynning, 1997). The degradative fate of similar compounds in soil has also been examined, with findings suggesting that such compounds are not readily degradable, which could have significant implications for environmental pollution and remediation strategies (Tröbs et al., 2011).

Applications in Organic Synthesis

3,6-Dichlorocatechol has been used as a precursor in the synthesis of various organic compounds. For example, a study detailed the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones through a cycloaddition process, highlighting its utility in creating functionalized organic molecules (Helm et al., 2006).

Role in Pesticide Intermediate Production

The compound has also been identified as a key intermediate in the production of certain pesticides, such as dicamba. A synthetic route for 3,6-dichlorosalicylic acid, using 3,6-dichlorocatechol, was developed, underscoring its significance in the agricultural chemical industry (Du, 2015).

Safety And Hazards

According to the safety data sheet, 3,6-Dichlorocatechol is harmful if swallowed, harmful in contact with skin, and causes skin irritation . It is also identified as a hazard due to its flammability .

properties

IUPAC Name

3,6-dichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCABUKQCUOXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073971
Record name 1,2-Benzenediol, 3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichlorocatechol

CAS RN

3938-16-7
Record name 3,6-Dichloro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3938-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 3,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichlorobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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